molecular formula C22H23N5O2 B12704334 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- CAS No. 115398-76-0

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-

Cat. No.: B12704334
CAS No.: 115398-76-0
M. Wt: 389.4 g/mol
InChI Key: QZMCTDMLVGXEKK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines the isoindole and benzimidazole moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((1-((4-methyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- stands out due to its unique combination of the isoindole, benzimidazole, and piperazine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

115398-76-0

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[1-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H23N5O2/c1-24-10-12-25(13-11-24)15-27-19-9-5-4-8-18(19)23-20(27)14-26-21(28)16-6-2-3-7-17(16)22(26)29/h2-9H,10-15H2,1H3

InChI Key

QZMCTDMLVGXEKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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